1-Ethyl-3-ethynylbenzene

Description

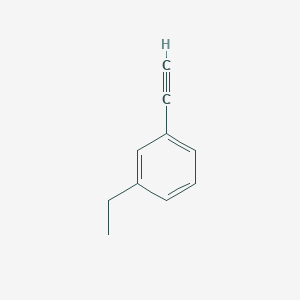

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJMPZVSYKPHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80535729 | |

| Record name | 1-Ethyl-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29074-77-9 | |

| Record name | 1-Ethyl-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80535729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical Properties & Technical Profile of m-Ethylphenylacetylene

CAS 29074-77-9 | 1-Ethyl-3-ethynylbenzene [1][2]

Executive Summary

meta-Ethylphenylacetylene (1-ethyl-3-ethynylbenzene) is a functionalized aromatic alkyne used primarily as a building block in the synthesis of liquid crystals, optoelectronic polymers, and pharmaceutical intermediates.[3][4][5][6] Its meta-substitution pattern imparts unique steric and electronic properties compared to its para-isomer, often resulting in lower melting points and increased solubility in organic matrices—critical attributes for formulating liquid crystalline mixtures. This guide consolidates physical property data, synthesis logic, and handling protocols for researchers utilizing this compound.

Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the 1-position with an ethynyl group (acetylene) and at the 3-position with an ethyl group. This meta arrangement reduces the molecular symmetry relative to the para isomer, typically suppressing the melting point and enhancing the liquid range.

| Parameter | Data |

| IUPAC Name | 1-Ethyl-3-ethynylbenzene |

| Common Synonyms | m-Ethylphenylacetylene; 3-Ethylphenylacetylene |

| CAS Registry Number | 29074-77-9 |

| Molecular Formula | C₁₀H₁₀ |

| Molecular Weight | 130.19 g/mol |

| SMILES | C#Cc1cccc(CC)c1 |

| InChI Key | QJJMPZVSYKPHNV-UHFFFAOYSA-N |

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity predictive models validated against the structural analog 4-ethylphenylacetylene (CAS 40307-11-7).

Table 1: Core Physical Properties

| Property | Value / Range | Condition | Confidence/Source |

| Physical State | Liquid | 25°C, 1 atm | Experimental (Analog) |

| Boiling Point | 195.6 ± 19.0 °C | 760 mmHg | Predicted [1,2] |

| Density | 0.925 ± 0.06 g/cm³ | 20°C | Predicted [1] |

| Refractive Index ( | 1.542 – 1.549 | 20°C | Analog Extrapolation* |

| Flash Point | ~65 – 71 °C | Closed Cup | Est. from p-isomer [3] |

| Melting Point | < -20 °C | 1 atm | Est.[3][4] (Liquid at RT) |

| Solubility | Immiscible in water; Miscible in THF, DCM, Toluene, Hexanes | 25°C | Chemical Nature |

*Refractive index is estimated based on phenylacetylene (1.549) and 4-ethylphenylacetylene (1.542).

Technical Insight: The "Meta" Effect

The meta-ethyl substituent creates a "kink" in the molecular geometry. Unlike para-ethylphenylacetylene, which can pack efficiently into a crystal lattice, the meta-isomer's asymmetry disrupts packing. This property is exploited in liquid crystal engineering , where meta-substituted mesogens are used to lower the melting point of mixtures without significantly sacrificing the clearing point (transition to isotropic liquid).

Synthesis & Purification Logic

The synthesis of m-ethylphenylacetylene typically follows a Sonogashira cross-coupling pathway, preferred for its tolerance of the ethyl group and high yield.

Reaction Pathway

The standard protocol involves coupling 1-bromo-3-ethylbenzene with trimethylsilylacetylene (TMSA), followed by desilylation.

Figure 1: Two-step synthesis of m-ethylphenylacetylene via Sonogashira coupling.

Purification Protocol (Distillation)

Because the boiling point is relatively high (~195°C), purification by vacuum distillation is required to prevent thermal polymerization of the terminal alkyne.

-

Pressure: Reduce system pressure to < 5 mmHg.

-

Temperature: At 0.05 mmHg, the boiling point is expected to drop to approximately 30–35°C (analogous to the para-isomer [3]).

-

Stabilization: If storing the distillate, add a radical inhibitor (e.g., BHT) if the application permits, as terminal acetylenes can slowly polymerize or form peroxides upon air exposure.

Handling, Stability & Safety

As a terminal alkyne, m-ethylphenylacetylene presents specific reactivity hazards that must be managed.

Reactivity Profile

-

Polymerization: Terminal alkynes can undergo exothermic polymerization if heated or treated with initiators. Avoid storage near free-radical sources.

-

Acidity: The acetylenic proton (pKa ~25) allows for deprotonation by strong bases (e.g., n-BuLi, NaH), forming acetylides. This is the primary mechanism for further functionalization.

-

Formation of Acetylides: Contact with copper, silver, or mercury in the presence of moisture can form explosive metal acetylides. Do not use copper fittings for transfer lines.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C) to minimize oligomerization rates.

-

Container: Amber glass to prevent photo-initiated degradation.

Applications in Research

The meta-ethylphenylacetylene scaffold is a strategic intermediate in materials science:

-

Liquid Crystals (LCs): Used to synthesize tolane-based LCs. The meta-ethyl tail prevents the formation of highly ordered smectic phases, promoting the desired nematic phase required for display technologies.

-

Click Chemistry: The terminal alkyne serves as a "click" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing the attachment of the ethylphenyl moiety to biological or polymeric scaffolds.

-

Polymer Chemistry: Precursor for poly(phenylacetylene) derivatives. The ethyl group provides solubility to the resulting conductive polymer, facilitating processing.

Figure 2: Functional utility of the m-ethylphenylacetylene scaffold in materials science.

References

-

Sigma-Aldrich / Merck. Product Specification: 1-Ethyl-3-ethynylbenzene (CAS 29074-77-9). Retrieved from (Predicted data).

-

ChemScene. 1-Ethyl-3-ethynylbenzene Technical Data Sheet. Retrieved from .

-

ChemicalBook. 4-Ethylphenylacetylene (CAS 40307-11-7) Physical Properties.[7] (Used as validated analog for flash point and vacuum boiling point estimation). Retrieved from .[3]

-

PubChem. Compound Summary: 1-Ethyl-3-ethynylbenzene (CID 13301833).[1] National Library of Medicine. Retrieved from .

Sources

- 1. 1-Ethyl-3-Ethynylbenzene [synhet.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 4-Ethylphenylacetylene | 40307-11-7 [chemicalbook.com]

- 4. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 5. Phenylacetylene Ethynylbenzene [sigmaaldrich.com]

- 6. 1-Ethyl-3-ethynylbenzene | C10H10 | CID 13301833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Technical Guide: Safety & Handling of 1-Ethyl-3-ethynylbenzene

[1]

Executive Summary & Compound Identity

1-Ethyl-3-ethynylbenzene (also known as m-ethylphenylacetylene) represents a specific class of functionalized aromatic hydrocarbons used primarily as intermediates in organic synthesis, particularly in Sonogashira couplings and the development of optoelectronic materials.[1]

Its hazard profile is dual-natured: it possesses the bulk flammability and toxicity characteristics of alkylbenzenes (like ethylbenzene) while retaining the high-energy, reactive instability of terminal alkynes.[1] This guide synthesizes the GHS regulatory data with mechanistic insights to provide a robust safety framework for research environments.[1]

Compound Profile

| Parameter | Data |

| CAS Number | 29074-77-9 |

| IUPAC Name | 1-Ethyl-3-ethynylbenzene |

| Molecular Formula | |

| Molecular Weight | 130.19 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~195°C (Predicted) / ~85°C @ 15 mmHg |

| Flash Point | ~60-70°C (Estimated; Treat as Flammable Liquid Cat.[1][2][3][4] 3 ) |

| Density | 0.92 g/cm³ |

GHS Hazard Identification & Mechanistic Analysis

The hazards of 1-Ethyl-3-ethynylbenzene are not merely regulatory checkboxes; they are direct consequences of its molecular structure.[1]

GHS Classification Matrix

| Hazard Class | Category | Code | Hazard Statement | Mechanistic Root Cause |

| Flammable Liquid | 3 | H226 | Flammable liquid and vapor.[1][2][3][5] | Volatile aromatic hydrocarbon backbone.[1] |

| Aspiration Hazard | 1 | H304 | May be fatal if swallowed and enters airways.[1][4][6][7] | Low surface tension allows rapid entry into bronchial tree, stripping surfactant.[1] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1][4][8][9][10] | Lipophilic ethyl-benzene moiety dissolves dermal lipids, breaching the stratum corneum.[1] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][4][9][10] | Solvent action on mucous membranes; terminal alkyne acidity.[1] |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][3][8][10] | Vapor inhalation irritates the upper respiratory tract epithelium.[1][8] |

Mechanistic Reactivity Diagram

The following diagram illustrates the causal links between the chemical structure and its specific safety risks.

Figure 1: Structural origins of safety hazards.[1] The terminal alkyne dictates reactivity risks, while the aromatic core drives physiological toxicity.[1]

Safe Handling & Storage Protocols

Engineering Controls

-

Ventilation: All operations must be conducted within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1]

-

Inert Atmosphere: Due to the potential for oxidative degradation and homocoupling (Glaser coupling) of the alkyne, store and handle under Argon or Nitrogen .[1]

-

Static Grounding: As a non-polar hydrocarbon, this compound can accumulate static charge during transfer.[1] All vessels must be grounded and bonded.[1]

Personal Protective Equipment (PPE) Selection

Standard latex gloves are insufficient due to the rapid permeation of aromatic hydrocarbons.[1]

-

Splash Protection: Nitrile gloves (minimum thickness 0.11 mm).[1] Change immediately upon contamination.[11][12]

-

Full Immersion/High Risk: Viton® or Polyvinyl Alcohol (PVA) laminate gloves.[1]

-

Respiratory: If fume hood is unavailable (emergency only), use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH approved).[1]

Storage Workflow

Figure 2: Storage logic flow ensuring stability and preventing incompatible reactions.

Emergency Response Protocols

Fire Fighting Measures

Critical Warning: Do not use a solid water stream. This compound is lighter than water and insoluble; a solid stream will spread the fire.[1]

-

Primary Extinguisher: Dry chemical powder, Carbon Dioxide (

), or Alcohol-resistant foam.[1] -

Combustion Products: Carbon monoxide (CO), Carbon dioxide (

).[1]

Accidental Release (Spill)[1]

-

Evacuate: Clear the area of all ignition sources immediately.

-

PPE: Don full PPE including Viton gloves and respiratory protection.[1]

-

Containment: Dike the spill using non-combustible absorbents (Vermiculite or Sand).[1] Do not use sawdust (fire hazard).[1]

-

Disposal: Collect in a dedicated waste container labeled "Flammable Organic Waste." Do not seal tightly if reaction is suspected (gas evolution).[1]

First Aid Decision Tree

Figure 3: Immediate response logic. Note the critical prohibition of vomiting induction due to aspiration hazard.[4][6]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13301833, 1-Ethyl-3-ethynylbenzene.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-ethyl-3-ethynylbenzene.[1][2] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][4][12] Retrieved from [Link][1]

Sources

- 1. 3-Methylphenylacetylene | C9H8 | CID 136600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-3-ethynylbenzene | C10H10 | CID 13301833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Ethynyltoluene | C9H8 | CID 13018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amsty.com [amsty.com]

- 5. sg.airliquide.com [sg.airliquide.com]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile and Solvent Selection for 1-Ethyl-3-ethynylbenzene

The following technical guide details the solubility profile, thermodynamic behavior, and experimental protocols for 1-Ethyl-3-ethynylbenzene (CAS: 29074-77-9). This guide is structured for researchers requiring precise solvent selection for synthesis, purification, and process scaling.

Compound Identity:

-

Molecular Formula: C₁₀H₁₀[2]

Executive Summary

1-Ethyl-3-ethynylbenzene is a lipophilic, aromatic terminal alkyne. Its solubility is governed by

Critical Application Note: For transition-metal catalyzed cross-coupling (e.g., Sonogashira), anhydrous THF or DMF are the preferred solvent systems to balance reactant solubility with catalyst stability.

Physicochemical Basis of Solubility

Structural Analysis & Intermolecular Forces

The solubility mechanism of 1-Ethyl-3-ethynylbenzene is dictated by two functional groups attached to the benzene core:

-

Ethyl Group (-CH₂CH₃): Increases lipophilicity (LogP ≈ 3.27) and disrupts crystal packing relative to unsubstituted phenylacetylene, generally lowering the melting point and enhancing solubility in aliphatic hydrocarbons.

-

Ethynyl Group (-C≡CH): A terminal alkyne providing a site for weak hydrogen bonding (as a donor to strong acceptors like DMSO) and high electron density for

-stacking interactions.

Predictive Thermodynamic Modeling

Using the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for structural analogs (Ethylbenzene and Phenylacetylene), the predicted interaction radius (

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>100 mg/mL) | Dominant |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High polarizability of solvent stabilizes the aromatic core. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good to Excellent | Ether oxygen acts as a weak H-bond acceptor for the acidic alkyne proton. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to Good | Soluble, but phase separation may occur at very low temperatures in highly polar media. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Good | Soluble due to the ethyl group, though less than in aromatics. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility decreases with decreasing temperature; useful for recrystallization. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy cost for cavity formation in water structure. |

Experimental Protocol: Solubility Determination

As specific solubility data for this isomer is often proprietary, researchers must validate solubility empirically before scaling up. The following Self-Validating Protocol ensures accurate saturation point determination.

Method A: Gravimetric Saturation (High Throughput)

Objective: Determine the saturation limit (

Workflow Visualization (DOT):

Figure 1: Decision-tree workflow for gravimetric solubility determination. Blue indicates initiation, Green indicates calculation/endpoint, and Yellow indicates decision nodes.

Protocol Steps

-

Preparation: Place

of analyte into a tared 4 mL glass vial. -

Titration: Add solvent in

aliquots using a calibrated micropipette. -

Equilibration: After each addition, vortex for 30 seconds. If undissolved solid remains, sonicate for 1 minute to overcome kinetic barriers.

-

Endpoint: Record the volume (

) where the solution becomes optically clear. -

Calculation:

Application-Specific Solvent Selection

Sonogashira Coupling

-

Recommended Solvent: Anhydrous THF or DMF .

-

Rationale: These solvents dissolve both the lipophilic alkyne and the palladium catalyst system.

-

Technical Insight: While Toluene is an excellent solvent for the alkyne, it often requires a phase-transfer catalyst or a co-solvent (like amine) to solubilize the inorganic base (e.g., CuI, bases).

Purification (Liquid-Liquid Extraction)

-

System: Ethyl Acetate / Water or DCM / Water .

-

Mechanism: 1-Ethyl-3-ethynylbenzene will partition exclusively into the organic layer (

). -

Protocol: Wash the organic layer with brine to remove trace water, then dry over anhydrous

.

Polymerization (Poly(phenylacetylene) synthesis)

-

Recommended Solvent: Toluene or Chlorobenzene .

-

Rationale: High boiling aromatic solvents facilitate the Rhodium-catalyzed polymerization and keep the growing polymer chain in solution, preventing premature precipitation and low molecular weight distributions.

Safety and Handling References

-

Flammability: Flash point is expected to be low (<

based on analogs). All solubility testing must be performed in a fume hood away from ignition sources. -

Peroxide Hazard: When using ether solvents (THF, Dioxane), ensure they are peroxide-free, as terminal alkynes can react violently with concentrated peroxides under specific conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13301833, 1-Ethyl-3-ethynylbenzene. PubChem.[8][9] [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Cited for thermodynamic modeling methodology).[10]

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

- 1. 1-Ethyl-3-Ethynylbenzene [synhet.com]

- 2. chemscene.com [chemscene.com]

- 3. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

- 4. 29074-77-9|1-Ethyl-3-Ethynylbenzene|BLD Pharm [bldpharm.com]

- 5. 29074-77-9 | MFCD11655757 | 1-Ethyl-3-Ethynylbenzene [aaronchem.com]

- 6. EP0410361B1 - Process for producing styrene polymers - Google Patents [patents.google.com]

- 7. EP0662465A1 - A purifying method of a styrene monomer - Google Patents [patents.google.com]

- 8. 1-Ethyl-3-ethynylbenzene | C10H10 | CID 13301833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethylbenzene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Meta-Substituted Terminal Alkynes: Synthetic Architectures & Medicinal Utility

Executive Summary: The "Meta-Effect" in Molecular Design

In the architecture of drug discovery and advanced materials, the meta-substituted terminal alkyne represents a unique geometric and electronic node. Unlike para-substitution, which extends conjugation linearly (180° vector), or ortho-substitution, which often imposes steric lock, the meta-position offers a 120° vector that effectively "bends" the molecular scaffold.

This guide addresses the specific challenges in synthesizing and utilizing meta-substituted terminal alkynes (

Strategic Synthesis: Validated Pathways

The construction of a meta-ethynyl arene is rarely a "plug-and-play" operation in complex total synthesis. The choice of method depends strictly on the starting material's electronic profile (HOMO energy levels) and functional group tolerance.

Decision Matrix: Selecting the Route

The following decision tree illustrates the logic for selecting between the two dominant methodologies: Sonogashira Coupling (halide-based) and Seyferth-Gilbert Homologation (aldehyde-based).

Method A: Sonogashira Cross-Coupling

This is the industry standard for converting meta-aryl halides to alkynes.

-

The Challenge: Meta-halides lack the resonance-based activation seen in para-nitro or para-carbonyl systems. Oxidative addition is slower.[1]

-

The HOMO Insight: Recent computational studies on mGluR5 antagonists (like MTEP) reveal that the reaction fails if the HOMO energy of the aryl halide is higher than that of the alkyne. This orbital mismatch prevents efficient transmetalation.[1]

-

Catalyst Selection: For unactivated meta-bromides, bulky electron-rich phosphines (e.g.,

) or bidentate ligands (

Method B: Bestmann-Ohira Reagent (BOR)

When the aryl halide is unavailable or the substrate contains iodine-sensitive moieties, the aldehyde route is preferred.

-

Mechanism: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) generates a diazoalkene intermediate in situ using mild base (

), which undergoes elimination to form the terminal alkyne. -

Advantage: Unlike the classic Seyferth-Gilbert (which uses strong

), BOR conditions preserve epimerizable centers and other esters.

Comparative Data: Yields & Tolerance

| Feature | Sonogashira (Pd/Cu) | Bestmann-Ohira (BOR) | Corey-Fuchs |

| Precursor | Aryl Halide (-I > -Br > -OTf) | Aryl Aldehyde | Aryl Aldehyde |

| Step Count | 1 (Direct) or 2 (TMS-protection) | 1 (One-pot) | 2 (Gem-dibromide interm.) |

| Atom Economy | High | Moderate (Phosphate waste) | Low (Triphenylphosphine oxide waste) |

| Meta-Selectivity | Dependent on halide availability | Excellent (Aldehydes are accessible) | Good |

| Key Risk | Homocoupling (Glaser) | Steric hindrance at aldehyde | Strong base ( |

Medicinal Utility: The Allosteric Linker[2]

In medicinal chemistry, meta-substituted alkynes are frequently used to access "deep" hydrophobic pockets without incurring the steric penalty of a phenyl ring or the rotatable entropy of an alkyl chain.

Case Study: mGluR5 Antagonists (MPEP/MMPEP)

The development of MMPEP (2-((3-methoxyphenyl)ethynyl)-6-methylpyridine) illustrates the critical nature of the meta-alkyne.

-

Role: The alkyne acts as a rigid "rod" connecting the pyridine headgroup to the meta-substituted phenyl tail.

-

Meta-Effect: The 3-methoxy group (meta) creates a specific vector that locks the molecule into the transmembrane allosteric site of the mGluR5 receptor. Moving this to the para position results in a loss of potency due to steric clash with the receptor wall.

Detailed Experimental Protocols

Protocol A: Sonogashira Synthesis of 1-Ethynyl-3-methoxybenzene

Targeting the MMPEP precursor.

Reagents:

-

3-Bromoanisole (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

- (2 mol%)

-

CuI (1 mol%)[1]

-

Triethylamine (

) (Solvent/Base)[1]

Step-by-Step Workflow:

-

Degassing (Critical): Charge a flame-dried Schlenk flask with

and CuI. Evacuate and backfill with Argon (3 cycles).[1] Why: Oxygen causes copper-catalyzed homocoupling of the alkyne (Glaser coupling), destroying your yield. -

Solvent Addition: Add anhydrous, degassed

via syringe. -

Substrate Addition: Add 3-bromoanisole followed by TMSA.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc).[1] The product will be a fluorescent spot higher than the starting material.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Concentrate in vacuo.[1]

-

Deprotection: Dissolve the TMS-intermediate in MeOH. Add

(1.5 equiv) and stir at RT for 30 mins. -

Purification: Silica gel chromatography.

-

Validation:

NMR (

Protocol B: Bestmann-Ohira Synthesis from 3-Methoxybenzaldehyde

Alternative route for sensitive substrates.

Reagents:

-

3-Methoxybenzaldehyde (1.0 equiv)

-

Bestmann-Ohira Reagent (1.2 equiv)

- (2.0 equiv)[1]

-

Methanol (dry)

Step-by-Step Workflow:

-

Preparation: Dissolve the aldehyde and Bestmann-Ohira reagent in anhydrous MeOH under

. -

Activation: Add

at 0°C. -

Stirring: Allow to warm to RT and stir overnight. The reaction evolves

gas (ensure venting).[1] -

Quench: Dilute with

and wash with saturated -

Purification: Silica gel chromatography.

-

Note: This reaction is generally cleaner than Sonogashira for electron-poor aldehydes but requires the specialized phosphonate reagent.[1]

References

-

Sonogashira Coupling Mechanism & Catalysts: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

-

Bestmann-Ohira Reagent Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[2] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.[1][2]

-

Synthesis of mGluR5 Antagonists (MMPEP/MTEP): Gouverneur, V., et al. (2012).[1] Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling.[1][3] Pharmaceuticals, 5(6), 595-608.

-

HOMO Energy Effects in Alkyne Coupling: Linstadt, R. T., et al. (2012).[1] Explanation of Sonogashira Reactivity via DFT Calculations. Pharmaceuticals, 5(6), 595-608.

-

Seyferth-Gilbert Homologation Overview: Gilbert, J. C., & Weerasooriya, U. (1979).[1] Elaboration of Aldehydes and Ketones to Alkynes: Improved Utilization of the Seyferth-Gilbert Reagent.[4] The Journal of Organic Chemistry, 44(26), 4997–4998.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 3. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

The Ethyl-Substituted Aryl Alkyne: A Technical Guide to Reactivity and Application

Executive Summary

The ethyl-substituted aryl alkyne (1-arylbut-1-yne ) represents a privileged scaffold in modern organic synthesis and medicinal chemistry. Unlike its terminal counterparts (

Structural & Electronic Landscape

To manipulate the reactivity of 1-arylbut-1-ynes, one must first understand the competing forces at play across the alkyne axis.

The "Ethyl Effect" vs. Methyl

While often treated interchangeably in introductory texts, the ethyl group exerts distinct steric and electronic influences compared to a methyl group:

-

Steric Bulk: The ethyl group possesses a larger conformational sweep volume. In tight coordination spheres (e.g., Gold(I) or Platinum(II) catalysis), this additional bulk at the propargylic position can invert regioselectivity compared to the smaller methyl group.

-

Hyperconjugation: The ethyl group (

and

Electronic Polarization

The reactivity is governed by the tug-of-war between the aryl ring and the alkyl group.

- -Carbon (Proximal to Ar): Electronically stabilized by resonance with the aryl ring. In electrophilic additions (e.g., hydration), the positive charge builds up here (benzylic-like cation).

- -Carbon (Proximal to Et): Sterically shielded by the ethyl group but electronically enriched by alkyl induction.

Figure 1. Electronic and Steric vectors influencing the 1-arylbut-1-yne scaffold.

Synthesis Module: The Sonogashira Protocol

The most robust method for accessing ethyl-substituted aryl alkynes is the Sonogashira cross-coupling. The challenge lies in handling the volatile propyne/butyne sources or using liquid 1-butyne efficiently.

Protocol: Coupling of Aryl Iodides with 1-Butyne

Objective: Synthesis of 1-(but-1-ynyl)-4-methoxybenzene.

Reagents:

-

4-Iodoanisole (1.0 equiv)

-

1-Butyne (1.5 equiv) - Note: Liquid at approx. 8°C; often supplied as gas or solution.

- (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (

) (3.0 equiv) -

THF (anhydrous)

Step-by-Step Methodology:

-

Degassing (Critical): Charge a flame-dried, resealable pressure tube (Schlenk tube) with

, CuI, and 4-iodoanisole. Evacuate and backfill with Argon (-

Why? Oxygen promotes homocoupling (Glaser coupling) of the alkyne and deactivates the Pd(0) species.

-

-

Solvent Addition: Add degassed THF and

via syringe. -

Alkyne Introduction:

-

Method A (Gas): Bubble 1-butyne gas through the solution at -78°C until the requisite mass is dissolved, then seal.

-

Method B (Solution): Add a commercially available solution of 1-butyne in THF/hexanes via syringe.

-

-

Reaction: Seal the vessel and stir at 40–50°C for 4–12 hours.

-

Monitoring: TLC will show the disappearance of the aryl iodide. The internal alkyne product is usually less polar.

-

-

Workup: Dilute with

, filter through a celite pad (to remove Pd/Cu salts), and wash with -

Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting the Sonogashira

| Problem | Diagnosis | Solution |

| Low Yield | Oxygen poisoning or Alkyne volatility | Degas solvents rigorously; use a sealed pressure tube. |

| Homocoupling | Presence of | Ensure Argon atmosphere; reduce CuI loading to 0.5 mol%. |

| Sluggish Rxn | Aryl Bromide/Chloride used | Switch to Aryl Iodide or use bulky ligands (e.g., XPhos) for bromides. |

Reactivity Profile: The Regioselectivity Matrix

The core utility of ethyl-substituted alkynes lies in their divergent reactivity under catalysis.

Gold(I)-Catalyzed Hydration

Hydration of internal alkynes is notoriously difficult to control regiochemically.

-

Reaction:

-

Electronic Bias: Favors formation of the ketone at the

-position (adjacent to Ar) due to the ability of the aryl ring to stabilize the partial positive charge in the transition state. -

The "Ethyl" Perturbation:

-

Unlike methyl, the ethyl group's steric bulk destabilizes the transition state for attack at the

-position, reinforcing selectivity for the -

Result: 1-Arylbut-1-ynes often yield higher regioselectivity ratios (typically >10:1 favoring

-ketone) compared to 1-arylprop-1-ynes.

-

Indole Synthesis (Larock & Gold-Catalyzed)

When reacting 1-arylbut-1-ynes with 2-iodoanilines (Larock) or utilizing Gold-catalyzed annulation of 2-alkynylanilines:

-

Regiochemistry: The ethyl group ends up at the C2 or C3 position of the indole depending on the mechanism.

-

Larock Indolization: Palladium favors placing the larger group (Aryl) at C2 and the smaller group (Ethyl) at C3 to minimize steric clash in the migratory insertion step.

-

Product: 2-Aryl-3-ethylindole.

-

Figure 2. Regiodivergence in Gold-Catalyzed Hydration of Ethyl-Aryl Alkynes.

Medicinal Chemistry Applications

The Alkyne as a Rigid Linker (Bioisostere)

In drug discovery, the 1-arylbut-1-yne unit serves as a linear, rigid spacer that connects two pharmacophores.

-

Geometry: The linear geometry (180° bond angle) holds substituents at a precise distance (approx. 4.1 Å for the triple bond unit).

-

Metabolic Stability: Internal alkynes are significantly more metabolically stable than:

The Ethyl Group as a Lipophilic Anchor

Why Ethyl?

-

LogP Modulation: The ethyl group adds lipophilicity (+LogP) to improve membrane permeability compared to a methyl group or a naked alkyne.

-

Pocket Filling: In kinase inhibitors, the ethyl group is often the optimal size to fill a hydrophobic "gatekeeper" pocket where a methyl is too small (loss of van der Waals contact) and an isopropyl is too large (steric clash).

References

-

Regioselectivity in Gold Catalysis: Goodwin, J. A., & Aponick, A. (2015).[4] Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications.[4] Link

-

Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Alkyne Bioisosteres: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Gold-Catalyzed Synthesis: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

-

Medicinal Chemistry Linkers: Azevedo, H., et al. (2020). The most common linkers in bioactive molecules and their bioisosteric replacement network. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Sonogashira coupling protocol for 1-Ethyl-3-ethynylbenzene

Application Note & Protocol

Sonogashira Coupling of 1-Ethyl-3-ethynylbenzene with Aryl Halides: A Detailed Protocol for the Synthesis of Diarylalkynes

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 1-Ethyl-3-ethynylbenzene with a representative aryl halide. We delve into the mechanistic underpinnings of the dual palladium-copper catalytic system, offering a rationale for each experimental parameter. The detailed, step-by-step methodology is designed for reproducibility and scalability, addressing the needs of researchers in medicinal chemistry, materials science, and drug development. This guide includes reagent selection, reaction setup under inert conditions, process monitoring, product isolation, and a troubleshooting guide to ensure high-yield synthesis of the desired diarylalkyne product.

Introduction to the Sonogashira Reaction

First reported by Kenkichi Sonogashira in 1975, the Sonogashira coupling has become an indispensable tool for the synthesis of substituted alkynes. The reaction's power lies in its ability to construct a C(sp)-C(sp²) bond under remarkably mild conditions, typically at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3][4] This versatility allows for the coupling of complex and functionally diverse substrates, making it a favored method in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[5]

This protocol focuses on the use of 1-Ethyl-3-ethynylbenzene, a terminal alkyne, as a building block. Its reaction with various aryl halides (iodides, bromides, or triflates) opens a direct route to a wide array of substituted diarylalkynes, which are prevalent motifs in biologically active molecules and conjugated polymers. Understanding and mastering this protocol provides researchers with a reliable method for generating molecular complexity from readily available starting materials.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Sonogashira coupling stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While copper-free versions exist, the classical Sonogashira reaction relies on both metals for optimal efficiency.[5]

-

The Palladium Cycle : The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step for less reactive halides like bromides.

-

The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide species. The base deprotonates the alkyne, increasing its nucleophilicity.[6]

-

Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. This regenerates the copper(I) catalyst and forms an alkynyl-aryl-palladium(II) complex.[7][4]

-

Reductive Elimination : The final step is reductive elimination from this complex, which forms the C-C bond of the desired product (Ar-alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The amine base plays a crucial dual role: it acts as a solvent and as a base to neutralize the hydrogen halide byproduct generated during the reaction.[1]

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of 1-Ethyl-3-((4-iodophenyl)ethynyl)benzene

This protocol details the coupling of 1-Ethyl-3-ethynylbenzene with 1-iodo-4-methylbenzene. The principles and steps can be adapted for other aryl halides, although reaction times and temperatures may need optimization.

Materials and Reagents

-

1-Ethyl-3-ethynylbenzene (≥97% purity)

-

1-Iodo-4-methylbenzene (≥98% purity)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (Catalyst)

-

Copper(I) iodide [CuI] (Co-catalyst)

-

Triphenylphosphine [PPh₃] (Ligand)

-

Triethylamine (Et₃N), anhydrous (≥99.5%, Base/Solvent)

-

Toluene, anhydrous (≥99.8%, Co-solvent)

-

Diethyl ether (Et₂O), ACS grade (for workup)

-

Saturated aqueous ammonium chloride (NH₄Cl) (for workup)

-

Brine (saturated NaCl solution) (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Schlenk line or balloon setup for inert atmosphere

-

Heating mantle with temperature controller

-

Condenser

-

Standard laboratory glassware (funnels, separatory funnel, beakers)

-

Rotary evaporator

-

Flash chromatography setup

Reaction Parameter Summary

| Reagent/Parameter | Molar Equiv. | Amount | M.W. ( g/mol ) | Moles (mmol) |

| 1-Iodo-4-methylbenzene | 1.0 | 1.09 g | 218.04 | 5.0 |

| 1-Ethyl-3-ethynylbenzene | 1.1 | 0.72 g (0.83 mL) | 130.19 | 5.5 |

| PdCl₂(PPh₃)₂ | 0.01 (1 mol%) | 35.1 mg | 701.90 | 0.05 |

| CuI | 0.02 (2 mol%) | 19.0 mg | 190.45 | 0.10 |

| PPh₃ | 0.04 (4 mol%) | 52.5 mg | 262.29 | 0.20 |

| Triethylamine | - | 20 mL | - | - |

| Toluene | - | 10 mL | - | - |

| Temperature | - | Room Temp. (25 °C) | - | - |

| Time | - | 4-6 hours | - | - |

| Atmosphere | - | Argon / Nitrogen | - | - |

Step-by-Step Procedure

Reaction Setup (Self-Validating System):

-

Inert Atmosphere Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a steady stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup and reaction.

-

Reagent Addition: To the flask, add 1-iodo-4-methylbenzene (1.09 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), copper(I) iodide (19.0 mg, 0.10 mmol), and triphenylphosphine (52.5 mg, 0.20 mmol). Rationale: Adding the solids first prevents splashing and ensures they are under an inert atmosphere before solvents are introduced. PPh₃ is added to ensure a stable, active Pd(0) species is maintained throughout the reaction.

-

Solvent and Base Addition: Using a syringe, add anhydrous toluene (10 mL) followed by anhydrous triethylamine (20 mL). Stir the mixture to dissolve the solids. Rationale: Toluene helps solubilize the aryl halide and catalysts, while triethylamine serves as both the base and a co-solvent.[1]

-

Alkyne Addition: Add 1-Ethyl-3-ethynylbenzene (0.83 mL, 5.5 mmol) dropwise via syringe over 2-3 minutes. Rationale: A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting aryl halide.

Workup and Purification:

-

Quenching: Once the reaction is complete, dilute the mixture with diethyl ether (50 mL).

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional diethyl ether (2 x 20 mL).[9]

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL). Rationale: The NH₄Cl wash removes the triethylamine and complexes any remaining copper salts. The brine wash removes residual water from the organic layer.[9][10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure product.

Characterization

The final product, 1-Ethyl-3-((4-iodophenyl)ethynyl)benzene, should be characterized to confirm its identity and purity. Standard methods include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive catalyst (Pd(II) not reduced to Pd(0)); Poor quality base/solvents (water present); Insufficient inert atmosphere (O₂ present). | Use fresh, high-purity reagents. Ensure solvents are anhydrous. Improve inert atmosphere technique (e.g., use a Schlenk line). A small amount of a reducing agent can sometimes help initiate the reaction if the catalyst is the issue. |

| Significant Homocoupling (Glaser Coupling) of Alkyne | Presence of oxygen; Reaction temperature too high; No or insufficient copper co-catalyst. | Thoroughly deaerate all solvents and maintain a strict inert atmosphere. Run the reaction at room temperature if possible. Ensure proper loading of CuI.[1] |

| Reaction Stalls | Catalyst deactivation; Insufficient base. | Add a fresh portion of the palladium catalyst. Ensure an adequate amount of base is present to neutralize the H-X byproduct. |

| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the chromatography solvent system. If the product is non-polar, start with pure hexanes and slowly increase the polarity. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling Reagents: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Triethylamine is volatile and has a strong odor; handle it exclusively in a fume hood. Aryl halides can be irritants.

-

Inert Atmosphere: Exercise caution when working with inert gas lines and glassware under pressure.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Sonogashira coupling - Grokipedia. [Link]

-

Sonogashira Cross-Coupling - J&K Scientific LLC. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Sustainable Chemistry & Engineering. [Link]

-

Sonogashira coupling - YouTube. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . B P International. [Link]

-

The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(12), 6886–6921. [Link]

-

Sonogashira Coupling | NROChemistry. [Link]

-

Flow Chemistry: Sonogashira Coupling . ThalesNano. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. rsc.org [rsc.org]

Application Note: High-Efficiency CuAAC Click Chemistry with 3-Ethylphenylacetylene

Executive Summary

This guide details the optimized protocols for utilizing 3-ethylphenylacetylene (3-EPA) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While phenylacetylene derivatives are standard "click" reagents, the meta-ethyl substitution of 3-EPA introduces specific steric and lipophilic characteristics that distinguish it from the more common para-substituted analogues.

This note addresses the specific solubility challenges posed by the ethyl group and provides two distinct workflows:

-

Protocol A: A high-yield organic synthesis route for Fragment-Based Drug Discovery (FBDD).

-

Protocol B: A modified bioconjugation route for labeling biomolecules in aqueous media.

Chemical Profile & Properties

Understanding the physical properties of 3-EPA is critical for accurate stoichiometry, particularly when dispensing small volumes in library synthesis.

Table 1: 3-Ethylphenylacetylene Datasheet

| Property | Value | Notes |

| CAS Number | 766-81-4 | Note: Often confused with 4-isomer (40307-11-7) |

| Molecular Weight | 130.19 g/mol | |

| Physical State | Clear to pale yellow liquid | Viscosity is lower than pure phenylacetylene. |

| Density | ~0.930 g/mL (at 25°C) | Use for volumetric dispensing (1 mmol ≈ 140 µL). |

| Solubility | DMSO, DCM, t-BuOH, MeOH | Insoluble in water. Requires co-solvent. |

| Boiling Point | ~80-85°C (at 15 mmHg) | Volatile under high vacuum; avoid prolonged rotovap at high temp. |

Mechanistic Insight: The Cu(I) Catalytic Cycle

The reaction relies on the in situ generation of Cu(I) from a Cu(II) source (CuSO₄) using a reducing agent (Sodium Ascorbate).[1] The presence of a stabilizing ligand is non-negotiable for 3-EPA reactions to prevent:

-

Oxidation of Cu(I) to inactive Cu(II).

-

Formation of polymeric copper acetylides.

-

Glaser homocoupling (formation of diynes), which consumes the alkyne.

Pathway Diagram

The following diagram illustrates the stepwise catalytic cycle, highlighting the critical role of the ligand in lowering the activation energy for the metallacycle formation.

Figure 1: The Stepwise CuAAC Catalytic Cycle. Note the regeneration of the Cu(I) species, allowing for catalytic loading as low as 1-5 mol%.

Protocol A: Organic Synthesis (FBDD/Library Scale)

Application: Synthesis of small molecule libraries or materials where water solubility is not required. Ligand Choice: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[2] TBTA is preferred here because it is soluble in organic solvents and effectively protects Cu(I) from oxidation in mixed t-BuOH/DMSO systems.

Materials

-

Alkyne: 3-Ethylphenylacetylene (130.19 g/mol )

-

Azide: Benzyl azide (or specific R-N₃ of interest)

-

Solvent: tert-Butanol (t-BuOH) and Water (1:1 ratio)

-

Ligand: TBTA (50 mM stock in DMSO)

-

Reductant: Sodium Ascorbate (500 mM freshly prepared in water)

Step-by-Step Methodology

-

Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve 3-EPA (1.0 equiv, e.g., 0.5 mmol, 65 mg) and the Azide (1.05 equiv) in 2 mL of t-BuOH .

-

Solvent Mix: Add 1.5 mL of Water . If the 3-EPA oils out significantly, add DMSO dropwise until a clear or slightly cloudy emulsion is formed. Note: 3-EPA is lipophilic; vigorous stirring is essential.

-

Catalyst Complexing (Critical Step): In a separate microtube, premix the CuSO₄ (1 mol%, 5 µL of stock) and TBTA (1.1 mol%, 11 µL of stock). The solution should turn a light blue.[1]

-

Why? Premixing ensures the Cu is coordinated before it encounters the alkyne, preventing alkyne homocoupling.

-

-

Initiation: Add the Cu/TBTA complex to the reaction vial.

-

Reduction: Add Sodium Ascorbate (10 mol%, 10 µL of stock). The solution may turn yellow/orange (characteristic of Cu(I)-TBTA).

-

Reaction: Cap the vial and stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Workup:

-

Dilute with 10 mL water.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with 5% NH₄OH (to remove copper traces) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: Bioconjugation (Aqueous Focus)

Application: Labeling a protein or hydrophilic polymer with 3-EPA. Ligand Choice: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1] THPTA is water-soluble and prevents protein denaturation caused by free copper.

Challenges & Solutions

-

Challenge: 3-EPA is insoluble in the aqueous buffers required for proteins.

-

Solution: Use a "co-solvent squeeze." Dissolve 3-EPA in a small volume of DMSO (stock) and ensure the final DMSO concentration is <5% (or tolerated limit of the biomolecule).

Step-by-Step Methodology

-

Stock Prep: Prepare a 10 mM stock of 3-EPA in DMSO.

-

Biomolecule Mix: In a 1.5 mL Eppendorf tube, place your Azide-functionalized protein (50 µM final conc) in PBS (pH 7.4).

-

Alkyne Addition: Add the 3-EPA stock to reach 100–200 µM (2–4 equiv).

-

Note: Ensure DMSO < 5% v/v.

-

-

Catalyst Master Mix (Prepare immediately before use):

-

Mix CuSO₄ (final 100 µM) and THPTA (final 500 µM). Ratio 1:5 Cu:Ligand is standard for bioconjugation to protect the protein from oxidative damage.

-

-

Initiation: Add the Master Mix to the protein/alkyne solution.

-

Start: Add Sodium Ascorbate (final 2.5 mM).

-

Incubation: Incubate for 1 hour at RT or 4°C (if protein is unstable). Do not stir; gentle rotation is preferred.

-

Purification: Remove excess 3-EPA and copper using a spin desalting column (e.g., PD-10 or Zeba spin) or dialysis.

Experimental Workflow Diagram

Figure 2: Operational Workflow for 3-EPA Click Chemistry.

Troubleshooting & Optimization (Expertise)

| Observation | Root Cause | Corrective Action |

| Reaction turns brown/black | Formation of Copper(II) Oxide or degradation. | Oxygen leak. Degas solvents with N₂ or Argon. Increase Ascorbate to 20 mol%. |

| Low Yield (Organic) | 3-EPA "oiling out" of solution. | Increase DMSO or t-BuOH ratio. The reaction must be homogeneous or a fine emulsion. |

| Protein Precipitation | Copper toxicity or high DMSO. | Switch from TBTA to THPTA or BTTAA . Keep DMSO < 5%.[2] |

| Blue solution persists | Failure to reduce Cu(II) to Cu(I). | Ascorbate is degraded (it oxidizes in air). Make fresh Ascorbate solution daily. |

| Glaser Product (Diyne) | Oxidative homocoupling of 3-EPA. | Strict oxygen exclusion is required. Add the alkyne last if possible, or keep under inert gas. |

References

-

Rostovtsev, V. V., et al. (2002).[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

-

Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Describes TBTA).

-

Hong, V., et al. (2009).[4] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Describes THPTA).

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology.

Sources

Application Notes and Protocols for the Utilization of 1-Ethyl-3-ethynylbenzene in the Synthesis of Advanced Calamitic Liquid Crystals

Introduction: The Strategic Role of 1-Ethyl-3-ethynylbenzene in Liquid Crystal Design

In the pursuit of novel liquid crystalline materials with tailored properties for advanced optical and electronic applications, the molecular architecture of the mesogen is of paramount importance. Calamitic, or rod-like, liquid crystals are a cornerstone of display technology and photonic devices. Their performance is intricately linked to the constituent components of their molecular structure: a rigid core, flexible terminal chains, and linking groups. 1-Ethyl-3-ethynylbenzene emerges as a valuable and versatile building block in the synthesis of such materials. Its unique structure offers several key advantages to the synthetic chemist and materials scientist.

The terminal ethynyl group (a carbon-carbon triple bond) provides a reactive handle for the facile construction of extended, rigid molecular cores through powerful cross-coupling methodologies, most notably the Sonogashira coupling reaction. This reaction allows for the direct and efficient formation of a C(sp)-C(sp²) bond, linking the ethynylbenzene unit to other aromatic or heterocyclic rings to create a tolane-like core. The presence of the ethyl group at the meta position of the benzene ring introduces a degree of asymmetry and can influence the melting point and mesophase behavior of the final liquid crystal. By strategically positioning this non-polar group, it is possible to modulate the intermolecular interactions that govern the self-assembly into nematic and smectic phases.

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of 1-Ethyl-3-ethynylbenzene in the synthesis of a model calamitic liquid crystal. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss the expected material properties and characterization techniques.

Synthetic Strategy: The Sonogashira Coupling Pathway

The cornerstone of incorporating 1-Ethyl-3-ethynylbenzene into a liquid crystal scaffold is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction, in the presence of a copper(I) co-catalyst, facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[2] For our target liquid crystal, we will couple 1-Ethyl-3-ethynylbenzene with a 4-bromo-1-alkoxybenzene derivative. The alkoxy chain will serve as one of the flexible terminal groups, which are crucial for inducing and stabilizing liquid crystalline phases. The length of this alkoxy chain is a critical parameter that can be varied to fine-tune the transition temperatures and the type of mesophase exhibited.[3][4][5][6][7]

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst, such as bis(triphenylphosphine)palladium(II) dichloride which is reduced in situ, and a copper(I) salt, typically copper(I) iodide, is employed. The palladium catalyst is central to the catalytic cycle, undergoing oxidative addition with the aryl bromide and reductive elimination to form the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling under milder conditions.

-

Base: An amine base, such as triethylamine (TEA), serves a dual purpose. It acts as a solvent and, more importantly, neutralizes the hydrogen halide (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the alkyne and maintains the catalytic activity.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically used to ensure the solubility of all reactants and catalysts.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction, and to protect the palladium(0) catalyst from oxidation.

Experimental Protocol: Synthesis of a Model Liquid Crystal

This section details the synthesis of a representative calamitic liquid crystal, 1-(4-(hexyloxy)phenyl)-2-(3-ethylphenyl)acetylene , using 1-Ethyl-3-ethynylbenzene.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalent |

| 1-Ethyl-3-ethynylbenzene | 29074-77-9 | 130.19 | 10.0 | 1.0 |

| 1-Bromo-4-(hexyloxy)benzene | 25301-14-6 | 257.18 | 10.0 | 1.0 |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.2 | 0.02 |

| Copper(I) iodide | 7681-65-4 | 190.45 | 0.4 | 0.04 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 30.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Reaction Setup and Procedure:

-

Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-Bromo-4-(hexyloxy)benzene (2.57 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) to the flask via syringe. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Alkyne: Add 1-Ethyl-3-ethynylbenzene (1.30 g, 10.0 mmol) dropwise to the reaction mixture via syringe over 5 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalysts.

-

Extraction: Transfer the filtrate to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is purified by column chromatography on silica gel.[8][9]

-

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate (98:2) slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 100% hexane and gradually increasing the polarity to 98:2 hexane/ethyl acetate. Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield a solid.

-

Recrystallization: Further purify the solid product by recrystallization from ethanol or a hexane/ethanol mixture to obtain the final product as a crystalline solid.[10][11][12][13][14]

Visualizing the Synthesis and Molecular Design

Synthetic Workflow

Caption: Synthetic workflow for the Sonogashira coupling.

Molecular Structure of the Target Liquid Crystal

Caption: Structure of the target liquid crystal molecule.

Characterization and Expected Properties

The synthesized compound should be thoroughly characterized to confirm its structure and evaluate its liquid crystalline properties.

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The disappearance of the acetylenic proton signal from 1-Ethyl-3-ethynylbenzene and the appearance of characteristic signals for the tolane core and the alkoxy chain will confirm the successful coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the presence of the internal alkyne C≡C stretch (around 2200 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Mesomorphic Properties Characterization:

The liquid crystalline behavior of the purified compound is investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[15][16][17][18][19]

-

Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their characteristic textures upon heating and cooling the sample on a temperature-controlled stage. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal conic or fan-like textures.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting point, clearing point, and any transitions between different mesophases) and the associated enthalpy changes.

Predicted Mesomorphic Behavior:

Based on the structure of 1-(4-(hexyloxy)phenyl)-2-(3-ethylphenyl)acetylene , we can predict its likely mesomorphic properties. The tolane core provides the necessary rigidity for liquid crystallinity. The hexyloxy chain is a common flexible tail that promotes the formation of mesophases. The ethyl group at the meta position of one of the phenyl rings disrupts the perfect linearity of the molecule, which is expected to lower the melting point compared to its linear analogue. This can be advantageous in creating liquid crystals with a broad mesophase range at or near room temperature.

It is anticipated that this compound will exhibit an enantiotropic nematic phase. Longer alkoxy chains (e.g., octyloxy or decyloxy) might induce the formation of smectic phases.[3][4][5][6][7]

| Property | Predicted Value/Behavior |

| Appearance | White to off-white crystalline solid |

| Mesophase Type | Enantiotropic Nematic (N) |

| Melting Point (Cr-N) | Expected in the range of 50-70 °C |

| Clearing Point (N-I) | Expected in the range of 80-100 °C |

| Mesophase Range | Approximately 30-40 °C |

Conclusion and Future Directions

1-Ethyl-3-ethynylbenzene serves as a highly effective building block for the synthesis of calamitic liquid crystals through the robust and versatile Sonogashira coupling reaction. The protocol detailed in this application note provides a clear and reproducible method for the synthesis of a model tolane-based liquid crystal. The strategic incorporation of the meta-ethyl group offers a means to tune the physical properties of the resulting mesogens, potentially leading to materials with lower melting points and broader nematic ranges.

Future work could explore the synthesis of a homologous series with varying alkoxy chain lengths to systematically study the effect on the mesomorphic properties. Furthermore, the introduction of different terminal groups (e.g., cyano, fluoro) on the aryl bromide partner could be investigated to modulate the dielectric anisotropy and other physical properties of the resulting liquid crystals for specific applications in advanced display and photonic technologies.

References

-

The effect of the terminal linking atom on the appearance of twist-bend nematic and smectic phases. RSC Publishing. Available at: [Link]

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. Available at: [Link]

-

Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

-

Effect of terminal chain length on mesomorphic behavior and selective reflection of blue phase liquid crystals. Taylor & Francis Online. Available at: [Link]

-

Recrystallization and Crystallization. University of California, Davis. Available at: [Link]

-

characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Engineering Research & Technology. Available at: [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Wiley Online Library. Available at: [Link]

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Available at: [Link]

-

Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. ResearchGate. Available at: [Link]

-

Purification by Recrystallization. CUNY Baruch College. Available at: [Link]

-

Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. ACS Publications. Available at: [Link]

-

Separation of Tocopherol and Tocotrienol Isomers Using Normal- And Reverse-Phase Liquid Chromatography. PubMed. Available at: [Link]

-

design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar. Available at: [Link]

-

The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Available at: [Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Oriental Journal of Chemistry. Available at: [Link]

-

The effect of a lateral alkyloxy chain on the ferroelectric nematic phase. National Center for Biotechnology Information. Available at: [Link]

-

Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Center for Biotechnology Information. Available at: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The effect of the terminal linking atom on the appearance of twist-bend nematic and smectic phases - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02641E [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effect of a lateral alkyloxy chain on the ferroelectric nematic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. ipme.ru [ipme.ru]

Precision Polymerization of Meta-Substituted Phenylacetylenes: Stereocontrol & Helical Design

Executive Summary

This guide details the synthesis of poly(phenylacetylene) (PPA) derivatives substituted at the meta position.[1] Unlike para-substituted analogs, meta-substituted PPAs occupy a unique "Goldilocks" zone in steric influence: they possess sufficient steric bulk to stabilize static helical conformations (helical memory) while avoiding the severe steric inhibition observed in ortho-substituted monomers.

The protocol focuses on Rhodium(I)-catalyzed coordination-insertion polymerization , the industry standard for producing high-cis, stereoregular polymers essential for optical and liquid crystalline applications. We contrast this with Mo/W-based metathesis routes for specific functional requirements.

Mechanistic Principles

The "Meta" Effect on Helicity

In PPA derivatives, the main chain configuration (cis-transoidal vs. trans-transoidal) determines the polymer's ability to fold into a helix.

-

Para-substitution: The chiral centers or bulky groups are too distant from the polyene backbone to effectively lock the helical pitch. Helical memory is often lost at moderate temperatures (<60°C).

-

Meta-substitution: The substituent interacts directly with the neighboring repeat units, creating a steric lock that stabilizes the helix even after the removal of chiral external stimuli (static memory), often stable up to 100°C.

Rhodium vs. Molybdenum/Tungsten Mechanisms

The choice of catalyst dictates the microstructure:

-

Rh(I) Catalysts (e.g.,

): Proceed via a coordination-insertion mechanism . The monomer coordinates to the Rh center, followed by a cis-insertion into the Rh-C bond. This yields a highly stereoregular cis-transoidal backbone, which is flexible enough to coil into a helix. -

Mo/W Catalysts (e.g.,

,

Visualization: Rh-Catalyzed Insertion Cycle

The following diagram illustrates the propagation cycle favoring the cis-transoidal structure.

Figure 1: The coordination-insertion cycle for Rh-catalyzed polymerization. The critical step is the cis-selective insertion of the alkyne into the Rh-C bond.

Catalyst Selection Guide

Select the catalyst system based on the functional group tolerance and desired microstructure.

| Feature | Rhodium System ( | Molybdenum System ( |

| Primary Mechanism | Coordination-Insertion | Metathesis (Metal Carbene) |

| Stereoregularity | High Cis (90%+) | High Trans or Mixed |

| Helical Ability | Excellent (cis-transoidal) | Poor (trans-transoidal/random) |

| Meta-Substituent Tolerance | High (Polar & Non-polar) | Moderate (Sensitive to polar groups) |

| Solvent Compatibility | THF, Toluene, Alcohols, Water | Toluene, Hexane (moisture sensitive) |

| Living Polymerization? | Yes (with specific multicomponent systems) | Difficult |

| Key Application | Chiral memory, Optical materials | Gas permeability membranes |

Experimental Protocol: Synthesis of Poly(m-chlorophenylacetylene)

This protocol describes the synthesis using the standard Rh-dimer/amine system. This method is self-validating: the color change and solubility profile provide immediate feedback on reaction progress.

Materials & Pre-Treatment

-

Monomer: m-chlorophenylacetylene (or other m-substituted analog).

-

Crucial Step: Distill under reduced pressure before use. Impurities (oxidation products) terminate the Rh catalyst.

-

-

Catalyst:

(Norbornadiene rhodium(I) chloride dimer).[2][3] -

Co-catalyst: Triethylamine (

) or PEA (Phenylethylamine). -

Solvent: Toluene (HPLC grade, dried over molecular sieves) or THF.

Polymerization Workflow

-

Inert Setup: Evacuate a Schlenk tube and refill with dry nitrogen (3 cycles).

-

Catalyst Solution:

-

Add

(2.3 mg, 5.0 -

Dissolve in Toluene (1.0 mL). Solution should be yellow/orange.

-

Add

(dropwise, approx 10-50 equiv relative to Rh). Note: The amine promotes the dissociation of the chloride-bridged dimer into the active monomeric species.

-

-

Initiation:

-

Add the monomer (1.0 mmol) to the stirring catalyst solution at 30°C.

-

Visual Check: The solution usually darkens (deep yellow to orange/brown) within minutes, indicating initiation.

-

-

Propagation:

-

Stir at 30°C for 2–4 hours.

-

Viscosity Check: Significant increase in viscosity indicates high molecular weight formation.

-

-

Termination & Purification:

-

Dilute the reaction mixture with minimal THF (2 mL).

-

Pour the solution dropwise into a large excess of Methanol (200 mL) under vigorous stirring.

-

Observation: The polymer should precipitate as a fibrous yellow solid. If the precipitate is gummy/oily, the molecular weight is likely low (check monomer purity).

-

-

Drying: Filter the solid and dry in vacuo at 40°C for 24 hours.

Helix Induction (For Chiral Applications)

If the meta-substituent is achiral but capable of hydrogen bonding (e.g., m-carboxyphenylacetylene), use this annealing step:

-

Dissolve polymer in THF/Water.

-

Add chiral amine (e.g., (R)-1-phenylethylamine).

-

Heat to 60°C for 2 hours, then cool slowly.

-

Remove amine (if "memory" is the goal) via dialysis or acidic wash. Meta-substituted polymers will retain the induced circular dichroism (ICD) signal.

Workflow Diagram

Figure 2: Step-by-step synthesis workflow. The critical control point is the monomer purity entering the polymerization stage.

Characterization & Validation

NMR Spectroscopy ( )

-

Goal: Determine stereoregularity.

-

Signal: Look for the vinylic proton signal (

5.8 ppm).-

Sharp singlet at ~5.8 ppm: Indicates high cis-transoidal content (Regular Helix).

-

Broad/Multiple peaks: Indicates trans content or irregular structure (often seen with Mo/W catalysts).

-

Circular Dichroism (CD)

-

Goal: Verify helical conformation.

-